3beta,5alpha,6beta-Trihydroxycholestane

Description

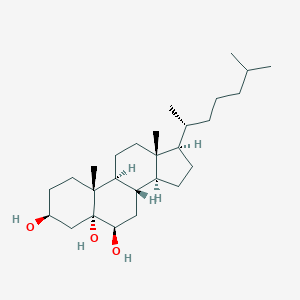

Structure

3D Structure

Properties

IUPAC Name |

(3S,5R,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMFNKXZULYSOQ-RUXQDQFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862612 | |

| Record name | (3beta,5alpha,6beta)-Cholestane-3,5,6-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3b,5a,6b-Cholestanetriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003990 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1253-84-5 | |

| Record name | Cholestane-3β,5α,6β-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholestane-3,5,6-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1253-84-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1253-84-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3beta,5alpha,6beta)-Cholestane-3,5,6-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.BETA.,5.ALPHA.,6.BETA.-TRIHYDROXYCHOLESTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XAB8PH90A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3b,5a,6b-Cholestanetriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003990 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3beta,5alpha,6beta-Trihydroxycholestane natural occurrence in marine sponges

An In-Depth Technical Guide to the Natural Occurrence, Isolation, and Bioactivity of 3β,5α,6β-Trihydroxycholestane and Related Polyhydroxylated Sterols from Marine Sponges

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of Marine Sponge Sterols

Marine sponges (Phylum Porifera) are sessile, filter-feeding invertebrates that have evolved a sophisticated chemical arsenal to defend against predation, microbial infection, and environmental stress.[1] This has made them a prolific source of novel secondary metabolites, with thousands of unique compounds discovered to date.[1][2] Among these, polyhydroxylated sterols (PHS) and their parent stanols represent a class of molecules with significant, yet underexplored, therapeutic potential. These compounds are characterized by a cholestane or ergostane skeleton adorned with multiple hydroxyl groups, leading to a rich diversity of structures and biological activities.[3]

This guide focuses on the 3β,5α,6β-trihydroxycholestane core, a key structural motif found in a subset of these marine natural products. While the exact compound, 5α-cholestane-3β,5,6β-triol, has been documented in marine gorgonians, sterols possessing this precise trihydroxylated nucleus have also been successfully isolated from several Mediterranean sponge species, including Hippospongia communis, Spongia officinalis, and Ircinia variabilis.[4][5] Understanding the natural occurrence, isolation, and bioactivity of this class of compounds is critical for harnessing their potential in drug discovery and development, particularly in the fields of oncology and cardiovascular disease research.

Section 1: Biosynthesis and Chemosystematics: The Origin of Structural Diversity

The remarkable diversity of sterols in marine sponges is a direct result of their unique biological context. Unlike many other organisms, the sterol profile of a sponge is a complex mosaic derived from three primary sources: de novo biosynthesis, dietary intake, and modification of exogenous sterols by the sponge or its associated microorganisms.

Sponges possess the fundamental genetic machinery for sterol biosynthesis, starting from squalene.[6] However, feeding experiments have shown that many sponges can only perform partial synthesis and rely heavily on acquiring sterols from their diet, which consists of phytoplankton, bacteria, and dissolved organic matter.[6] This dietary intake provides a wide array of precursor molecules that the sponge can then modify through enzymatic processes like hydroxylation, demethylation, and side-chain alkylation, leading to the formation of unconventional sterols not typically found elsewhere in nature. It is this metabolic plasticity that likely gives rise to compounds like 3β,5α,6β-trihydroxycholestane. The presence of a saturated 5α-cholestane ring system, as opposed to a more common Δ⁵-sterol, suggests extensive biosynthetic processing, likely involving epoxidation of a Δ⁵-double bond followed by enzymatic ring-opening to yield the 5α-hydroxy, 6β-hydroxy arrangement.

Caption: Simplified overview of sterol origins in marine sponges.

Section 2: A Self-Validating Protocol for Isolation and Purification

The isolation of polar metabolites like polyhydroxylated sterols from a complex lipid-rich matrix requires a systematic and robust workflow. The protocol described below is a composite methodology derived from established practices for sterol extraction from sponge tissues.[4] Its self-validating nature comes from the sequential chromatographic steps, where each stage purifies the target compounds based on different chemical properties (polarity, size, hydrophobicity), with analytical checks (e.g., TLC, HPLC) ensuring enrichment at each step.

Experimental Protocol: Isolation of Polyhydroxylated Sterols

Step 1: Extraction

-

Obtain fresh or freshly frozen sponge tissue. Lyophilize (freeze-dry) the tissue to remove water, which improves extraction efficiency.

-

Grind the lyophilized tissue into a fine powder.

-

Perform exhaustive extraction by soaking the powder in a 2:1 mixture of chloroform (CHCl₃) and methanol (MeOH) at room temperature with stirring. Repeat this process three times to ensure complete extraction of lipids.

-

Combine the organic extracts and partition against water to remove highly polar impurities like salts. The crude lipid extract will be in the lower chloroform layer.

-

Evaporate the solvent in vacuo using a rotary evaporator to yield the crude extract.

Step 2: Initial Fractionation via Medium Pressure Liquid Chromatography (MPLC)

-

Subject the crude extract to MPLC on a silica gel column. This is a critical step for separating compound classes based on polarity.

-

Elute the column with a stepwise gradient of solvents, starting with a non-polar solvent like isohexane and gradually increasing polarity by adding ethyl acetate (EtOAc).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with a ceric sulfate solution and heating to visualize the sterols. Polyhydroxylated sterols are relatively polar and will typically elute in the mid-to-high polarity fractions (e.g., 50-100% EtOAc in isohexane).

Step 3: Purification by High-Performance Liquid Chromatography (HPLC)

-

Pool the fractions containing the target compounds as identified by TLC.

-

Further purify these pooled fractions using reversed-phase HPLC (RP-HPLC) on a C18 column.

-

Use an isocratic or shallow gradient elution system, typically with a mobile phase like 95:5 MeOH:H₂O.

-

Monitor the elution profile with a refractive index detector (RID) or an evaporative light scattering detector (ELSD), as sterols lack a strong UV chromophore.

-

Collect the peaks corresponding to the purified sterols. Multiple rounds of HPLC under different conditions may be necessary to resolve closely related isomers.

Caption: Experimental workflow for isolating polyhydroxylated sterols.

Section 3: Structural Elucidation: Defining Stereochemistry

Confirming the precise structure of an isolated polyhydroxylated sterol, including its absolute stereochemistry, is paramount. This is achieved through a combination of mass spectrometry and advanced nuclear magnetic resonance (NMR) techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) provides the exact molecular formula, which is the first piece of the structural puzzle. The fragmentation pattern can also offer clues about the sterol side chain and the loss of water molecules from the hydroxylated core.

-

NMR Spectroscopy:

-

¹H and ¹³C NMR: These 1D experiments identify the number and types of protons and carbons in the molecule, confirming its classification as a sterol.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the carbon skeleton. COSY (Correlation Spectroscopy) reveals proton-proton couplings, allowing for the tracing of proton networks. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are 2-3 bonds away, which is essential for connecting the different fragments of the molecule.

-

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (or Rotating-frame equivalent) is the key to determining the relative stereochemistry. This experiment identifies protons that are close to each other in space, even if they are not directly bonded. For the 3β,5α,6β-trihydroxycholestane core, key NOE correlations would be expected between the axial protons, which confirms their relative orientations on the steroid rings.

-

Section 4: Documented Occurrence and Biological Activity

While a vast number of sterols have been isolated from sponges, the 3β,5α,6β-trihydroxy core is a relatively specialized structural feature. Its presence has been confirmed in several sponge species, often alongside other polyhydroxylated analogues.

| Sponge Species | Order/Family | Location | Isolated Sterol Class | Reference |

| Hippospongia communis | Dictyoceratida | Mediterranean | 3β,5α,6β-Trihydroxylated sterols | [4] |

| Spongia officinalis | Dictyoceratida | Mediterranean | 3β,5α,6β-Trihydroxylated sterols | [4] |

| Ircinia variabilis | Dictyoceratida | Mediterranean | 3β,5α,6β-Trihydroxylated sterols | [4] |

| Callyspongia fibrosa | Haplosclerida | Indian Ocean | 3β,5α,6β-Trihydroxy-24S-methyl-sterol | [6] |

Biological Activity Profile

The therapeutic potential of 3β,5α,6β-trihydroxycholestane (referred to as Triol in some studies) and related compounds stems from their ability to modulate fundamental cellular processes.

1. Cytotoxicity and Anti-Cancer Potential: Many polyhydroxylated sterols isolated from sponges exhibit cytotoxic activity against various cancer cell lines.[7][8] This activity is often a cornerstone of bioprospecting efforts involving marine sponges. While specific IC₅₀ values for 3β,5α,6β-trihydroxycholestane from sponges are not extensively reported in initial screens, the general class of PHS is a known source of cytotoxic agents. This bioactivity is often attributed to the induction of apoptosis and disruption of mitochondrial function.[9]

2. Pro-Calcification Effects in Vascular Cells: Perhaps the most well-documented and intriguing activity of 3β,5α,6β-trihydroxycholestane is its role in vascular biology. As an oxysterol, it has been shown to promote the calcification of vascular smooth muscle cells (VSMCs) in vitro.[10] This process is a hallmark of atherosclerosis. The mechanism involves the generation of reactive oxygen species (ROS), which leads to increased activity of alkaline phosphatase (ALP), an enzyme critical for mineralization, and induces apoptosis.[10] Apoptotic bodies released from dying cells can then act as nucleation sites for calcium phosphate deposition.

3. Endothelial Barrier Dysfunction: Further implicating this molecule in vascular pathology, studies have shown that 3β,5α,6β-trihydroxycholestane can decrease the barrier function of cultured endothelial cell monolayers. This disruption of the vascular endothelium is a critical initiating event in the development of atherosclerotic plaques.

4. Mitochondrial Dysfunction: The generation of ROS by 3β,5α,6β-trihydroxycholestane has been shown to directly impact mitochondrial health. It can induce the opening of the mitochondrial permeability transition pore, decrease the mitochondrial membrane potential, and cause the release of cytochrome c, a key step in initiating the apoptotic cascade.

Caption: Pro-calcification mechanism of 3β,5α,6β-trihydroxycholestane.

Section 5: Implications for Drug Discovery and Development

The dual bioactivity profile of 3β,5α,6β-trihydroxycholestane and its analogues presents both opportunities and challenges for drug development.

-

As a Research Tool: Its potent pro-calcification and pro-apoptotic activities make it an invaluable pharmacological tool for studying the molecular mechanisms of atherosclerosis and other diseases involving mitochondrial dysfunction. Researchers can use this compound to induce disease states in cellular models, facilitating the screening of potential therapeutic inhibitors.

-

As a Therapeutic Target: While the parent compound itself may be too cytotoxic or pro-atherogenic for direct therapeutic use, its structure provides a valuable scaffold. Medicinal chemists can synthesize analogues to separate the cytotoxic effects from the vascular effects. For example, modifications could be designed to enhance cytotoxicity against cancer cells while minimizing activity in VSMCs, potentially leading to new anti-cancer drug candidates.

-

Challenges and Future Directions: A major hurdle for the development of sponge-derived natural products is the issue of supply. Harvesting sponges from the wild is not sustainable. Future efforts must focus on total synthesis, semi-synthetic derivatization of more abundant sterol precursors, or biotechnological production through sponge cell culture or heterologous expression of the relevant biosynthetic genes in microbial hosts.

References

-

(Semantic Scholar)

-

(ResearchGate)

-

(ResearchGate)

-

(PubChem)

-

(PMC)

-

(MDPI)

-

(NIH)

-

(RSC Publishing)

-

(PubMed)

-

(PubMed)

-

(PMC)

-

(MDPI)

-

(ResearchGate)

-

(NIH)

-

(PMC)

-

(ResearchGate)

-

(PubChem)

-

(PubMed)

-

(PubMed)

-

(Semantic Scholar)

-

(MDPI)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 3beta,5alpha,6beta-Trihydroxycholestane | C27H48O3 | CID 91498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic Natural Products from Marine Sponge-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cholestane-3beta, 5alpha, 6beta-triol promotes vascular smooth muscle cells calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cholestan-3 beta,5 alpha,6 beta-triol decreases barrier function of cultured endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cholestane-3beta,5alpha,6beta-triol-induced reactive oxygen species production promotes mitochondrial dysfunction in isolated mice liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 5α-Cholestane-3β,5,6β-triol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5α-cholestane-3β,5,6β-triol, a significant oxysterol implicated in various physiological and pathological processes. This document delves into the compound's structural and physical characteristics, supported by empirical data and established analytical methodologies. Detailed protocols for its synthesis, purification, and characterization by mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy are provided to equip researchers and drug development professionals with the essential knowledge for its study and application.

Introduction: The Significance of 5α-Cholestane-3β,5,6β-triol

5α-Cholestane-3β,5,6β-triol (also known as C-triol) is a trihydroxylated derivative of cholesterol that has garnered significant attention in the scientific community. It is an important autoxidation product of cholesterol and is found to accumulate in various tissues under conditions of oxidative stress.[1] Its biological activities are multifaceted, ranging from serving as a key biomarker for the diagnosis of Niemann-Pick type C (NPC) disease to playing roles in vascular calcification and cancer cell apoptosis.[2][3] Understanding the fundamental physicochemical properties of this molecule is paramount for researchers aiming to elucidate its biological functions and for professionals in drug development exploring its therapeutic potential or targeting its metabolic pathways.

This guide is structured to provide a holistic understanding of 5α-cholestane-3β,5,6β-triol, beginning with its core chemical and physical properties, followed by detailed experimental protocols for its synthesis and characterization. The methodologies are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible results.

Core Physicochemical Properties

The distinct stereochemistry of the three hydroxyl groups on the cholestane backbone dictates the molecule's physical and chemical behavior, including its solubility, crystal packing, and interactions with biological macromolecules.

Structural and Physical Data Summary

A compilation of the key physicochemical properties of 5α-cholestane-3β,5,6β-triol is presented in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | (3S,5R,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]tetradecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol | [4] |

| CAS Number | 1253-84-5 | [1] |

| Molecular Formula | C₂₇H₄₈O₃ | [1] |

| Molecular Weight | 420.67 g/mol | [1] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 230-232 °C | [1] |

| Solubility | Slightly soluble in methanol | [5] |

| Optical Rotation | -0.3° in Ethanol | [1] |

Chemical Structure

The chemical structure of 5α-cholestane-3β,5,6β-triol is fundamental to its properties and biological activity. The rigid tetracyclic cholestane core is adorned with three hydroxyl groups at positions 3, 5, and 6, with specific stereochemistry as indicated by the β, α, and β notations, respectively.

Caption: 2D structure of 5α-cholestane-3β,5,6β-triol.

Synthesis and Purification

The availability of high-purity 5α-cholestane-3β,5,6β-triol is crucial for accurate in vitro and in vivo studies. While it can be isolated from biological sources, chemical synthesis offers a more controlled and scalable approach.

Synthetic Pathway Overview

A common synthetic route involves the dihydroxylation of cholesterol. This process typically proceeds through an epoxide intermediate.

Caption: Synthetic pathway from cholesterol.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methods for the synthesis of cholestane triols.[6][7]

Materials:

-

Cholesterol

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Perchloric acid

-

Acetone

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfite solution (10%)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Epoxidation of Cholesterol:

-

Dissolve cholesterol in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA in DCM to the cholesterol solution with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 10% sodium sulfite solution.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude cholesterol-5α,6α-epoxide.

-

-

Hydrolysis of the Epoxide:

-

Dissolve the crude epoxide in a mixture of acetone and water.

-

Add a catalytic amount of perchloric acid to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude 5α-cholestane-3β,5,6β-triol.

-

Purification by Column Chromatography

The crude product is purified by silica gel column chromatography to obtain the pure triol.

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude triol in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the dried silica gel with the adsorbed product onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexane. The polarity of the solvent system is gradually increased to separate the desired triol from less polar impurities.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield pure 5α-cholestane-3β,5,6β-triol as a white solid.

Analytical Characterization

Robust analytical methods are essential to confirm the identity and purity of synthesized or isolated 5α-cholestane-3β,5,6β-triol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of sterols. Due to the low volatility of the triol, derivatization is necessary.

4.1.1. Trimethylsilyl (TMS) Derivatization Workflow

Sources

- 1. CHOLESTAN-3β, 5α, 6β-TRIOL | Steraloids Inc. [steraloids.com]

- 2. 3beta,5alpha,6beta-Trihydroxycholestane | C27H48O3 | CID 91498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. CHOLESTANE-3β,5α,6β-TRIOL | 1253-84-5 [chemicalbook.com]

- 6. New bile alcohols--synthesis of 5beta-cholestane-3alpha, 7alpha, 25-triol and 5beta-cholestane-3alpha, 7alpha, 25-24 (14C)-triol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3β,5α,6β-Trihydroxycholestane: From Discovery to Therapeutic Potential

This guide provides a comprehensive technical overview of 3β,5α,6β-Trihydroxycholestane, a pivotal oxysterol in cellular physiology and a molecule of burgeoning interest in drug development. We will traverse its historical discovery, delve into its intricate biochemical pathways, and present detailed methodologies for its study, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Historical Context and Discovery: Unraveling a Key Cholesterol Metabolite

While a singular "discovery" paper for 3β,5α,6β-Trihydroxycholestane, also known as cholestane-3β,5α,6β-triol (CT), is not readily apparent in the historical literature, its scientific journey began as an offshoot of the broader investigation into cholesterol metabolism and its oxidized derivatives, or oxysterols. By the late 1960s, the scientific community was actively exploring the biological activities of various cholestane derivatives. A notable study from 1967 investigated the hypocholesterolemic effects of cholestane-3β,5α,6β-triol in various animal models, indicating that the compound was known and synthetically accessible to researchers at that time.

A significant milestone in understanding its natural origin came in 1979, with research detailing the biotransformation of cholesterol to cholestane-3β,5α,6β-triol in bovine adrenal cortex. This work elucidated the endogenous pathway, demonstrating that cholesterol is first converted to cholesterol-5α,6α-epoxide, which is then hydrated to form the triol. This established CT as a major metabolite of cholesterol, shifting its perception from a mere chemical derivative to a physiologically relevant molecule. Early on, some studies pointed towards potential cytotoxic effects at high concentrations, particularly on endothelial cells. However, subsequent research has unveiled a more nuanced and often beneficial role for this oxysterol, particularly in the central nervous system.

Physicochemical Properties and Synthesis

Table 1: Physicochemical Properties of 3β,5α,6β-Trihydroxycholestane

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₈O₃ | [1] |

| Molecular Weight | 420.67 g/mol | [2][3] |

| CAS Number | 1253-84-5 | [1] |

| Appearance | Solid, Powder | [1] |

| Melting Point | 226 °C | [2] |

| Boiling Point | 515.7 °C | [2] |

Chemical Synthesis

The synthesis of cholestane-3β,5α,6β-triol is typically achieved through a two-step process starting from cholesterol. The foundational work of Fieser and Fieser on cholesterol epoxides provides the basis for the first step.

Step 1: Epoxidation of Cholesterol

The double bond of cholesterol is first epoxidized to form cholesterol-5α,6α-epoxide.

-

Protocol:

-

Dissolve cholesterol (50 mmol) in methylene chloride (75 ml).

-

At room temperature (25°C), add a solution of m-chloroperbenzoic acid (m-CPBA) (54 mmol) in methylene chloride (120 ml) dropwise over 30 minutes.[4]

-

After the addition is complete, stir the reaction mixture for an additional 2-4 hours.

-

Quench the excess peracid by adding a 10% aqueous solution of sodium sulfite until a negative starch-iodide paper test is obtained.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% aqueous sodium bicarbonate, water, and saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude cholesterol-5α,6α-epoxide can be purified by recrystallization from aqueous acetone or by silica gel chromatography.[4]

-

Step 2: Hydrolysis of the Epoxide

The epoxide ring is then opened via hydrolysis to yield the triol.

-

Protocol:

-

Dissolve the purified cholesterol-5α,6α-epoxide in a mixture of acetone and water.

-

Add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid.

-

Heat the mixture to reflux for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid with a weak base like sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting cholestane-3β,5α,6β-triol by recrystallization or column chromatography.

-

A one-step synthesis from cholesterol using iodide metaperiodate (HIO₄) has also been reported, which can be particularly useful for radiolabeling.[5]

Enzymatic Synthesis

In biological systems, cholestane-3β,5α,6β-triol is synthesized from cholesterol-5,6-epoxides by the enzyme cholesterol-5,6-oxide hydrolase (ChEH).[6][7] This enzyme stereoselectively hydrates both 5,6α- and 5,6β-epoxides to the same triol product.[7]

-

Conceptual Workflow:

-

Incubate isolated microsomes (containing ChEH) with cholesterol-5,6-epoxide in a suitable buffer.

-

The reaction is typically carried out at 37°C.

-

The product, cholestane-3β,5α,6β-triol, can then be extracted and purified.

-

Biological Activities and Mechanisms of Action

Cholestane-3β,5α,6β-triol exhibits a diverse range of biological activities, often with opposing effects depending on the cellular context and concentration.

Neuroprotection

A significant body of research has established CT as an endogenous neuroprotectant.[8]

-

Negative Modulation of NMDA Receptors: Overstimulation of N-methyl-D-aspartate (NMDA) receptors is a key mechanism of neuronal death in ischemic events. CT has been shown to be a potent negative modulator of NMDA receptors, thereby reducing excitotoxicity.[8] It attenuates the glutamate-induced intracellular calcium influx and decreases inward NMDA-mediated currents in neurons.[8]

-

Inhibition of Acid-Sensing Ion Channels (ASICs): During cerebral ischemia, tissue acidosis activates ASICs, contributing to neuronal injury. CT has been identified as a novel inhibitor of ASICs, further contributing to its neuroprotective effects.

Caption: Neuroprotective mechanisms of 3β,5α,6β-Trihydroxycholestane.

Cancer Cell Death: GSDME-Mediated Pyroptosis

Recent studies have implicated CT in a specific form of programmed cell death called pyroptosis in cancer cells. This process is mediated by Gasdermin E (GSDME).

-

Mechanism:

-

CT treatment in cancer cells leads to the activation of caspase-3.

-

Activated caspase-3 cleaves GSDME.

-

The N-terminal fragment of GSDME translocates to the plasma membrane and forms pores, leading to cell swelling and lysis (pyroptosis).

-

Caption: GSDME-mediated pyroptosis induced by 3β,5α,6β-Trihydroxycholestane.

Vascular Biology

The effects of CT on the vasculature are complex and appear to be concentration-dependent.

-

Vascular Smooth Muscle Cell (VSMC) Calcification: At higher concentrations, CT has been shown to promote the calcification of VSMCs, a process implicated in atherosclerosis. This effect is likely mediated by an increase in alkaline phosphatase activity and apoptosis, possibly through a reactive oxygen species (ROS)-related mechanism.

-

Endothelial Barrier Dysfunction: CT can decrease the barrier function of cultured endothelial cell monolayers, which could potentially contribute to atherogenesis.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents

This protocol is designed to measure the effect of CT on NMDA receptor currents in cultured neurons.

-

Materials:

-

Procedure:

-

Culture primary neurons on glass coverslips.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.[10]

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Hold the cell at a membrane potential of -70 mV.

-

Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit a baseline NMDA receptor-mediated current.

-

After establishing a stable baseline, co-apply CT with NMDA and glycine and record the current.

-

Wash out the CT and re-apply NMDA and glycine to assess recovery.

-

Analyze the peak current amplitude in the presence and absence of CT.

-

Caption: Workflow for patch-clamp analysis of CT's effect on NMDA receptors.

TUNEL Assay for Apoptosis Detection

This protocol details the detection of apoptosis via the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay.

-

Materials:

-

Procedure:

-

Culture cells on coverslips and treat with CT to induce apoptosis.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[11]

-

Wash twice with PBS and permeabilize with 0.25% Triton X-100 for 20 minutes at room temperature.[11]

-

For the positive control, treat one coverslip with DNase I for 30 minutes at room temperature.[11]

-

Wash with deionized water.

-

Incubate cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes.[11]

-

Stop the reaction by washing with the provided buffer or PBS.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

-

Western Blot for GSDME Cleavage

This protocol is for detecting the cleavage of GSDME in cell lysates after treatment with CT.

-

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody against GSDME.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat cells with CT for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk for 1 hour at room temperature.[12]

-

Incubate the membrane with the primary anti-GSDME antibody overnight at 4°C.[12]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system. Look for the appearance of the cleaved GSDME fragment.

-

In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification Assay

This protocol outlines the induction and quantification of VSMC calcification.

-

Materials:

-

Primary VSMCs.

-

Growth medium (e.g., DMEM with 10% FBS).

-

Calcification medium (growth medium supplemented with high phosphate, e.g., 2 mM sodium phosphate).[13]

-

Cholestane-3β,5α,6β-triol.

-

Alizarin Red S staining solution.

-

Calcium quantification kit.

-

-

Procedure:

-

Plate VSMCs in a multi-well plate and grow to confluence.

-

Switch to calcification medium with or without different concentrations of CT.

-

Culture for 7-14 days, changing the medium every 2-3 days.

-

Qualitative Assessment (Alizarin Red S Staining):

-

Wash the cells with PBS and fix with 10% formalin for 20 minutes.[13]

-

Wash with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 5 minutes.

-

Wash extensively with deionized water and visualize the red-orange calcium deposits.

-

-

Quantitative Assessment:

-

After washing the cells with PBS, decalcify by incubating with 0.6 N HCl overnight.

-

Measure the calcium concentration in the HCl supernatant using a colorimetric calcium assay kit.

-

Normalize the calcium content to the total protein content of the cell layer.

-

-

Future Directions and Therapeutic Potential

The multifaceted nature of 3β,5α,6β-Trihydroxycholestane makes it a compelling molecule for further investigation. Its neuroprotective properties suggest potential therapeutic applications in stroke and other neurodegenerative diseases. Conversely, its role in inducing pyroptosis in cancer cells opens up new avenues for cancer therapy. However, its pro-calcific effects in VSMCs highlight the need for targeted delivery and a deeper understanding of its concentration-dependent effects in different tissues. Future research should focus on developing specific analogs that enhance its beneficial activities while minimizing potential adverse effects, paving the way for novel therapeutics based on this endogenous cholesterol metabolite.

References

- Aramaki, Y., Kobayashi, T., Imai, Y., Kikuchi, S., Matsukawa, T., & Kanazawa, K. (1967). Biological studies of cholestane-3beta,5alpha,6beta-triol and its derivatives. 1. Hypocholesterolemic effects in rabbits, chickens and rats on atherogenic diets.

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley.

- Hennig, B., & Boissonneault, G. A. (1987). Cholestan-3 beta,5 alpha,6 beta-triol decreases barrier function of cultured endothelial cell monolayers.

- Hu, H., Zhou, Y., Leng, T., Liu, A., Wang, Y., You, X., ... & Yan, G. (2014). The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant. The Journal of Neuroscience, 34(34), 11417–11427.

- Kamajaya, L. J., & Boucher, D. (2022). Gasdermin D Cleavage Assay Following Inflammasome Activation. In Methods in Molecular Biology (pp. 143-152). Springer US.

- Persiani, E., Gurrieri, L., Colussi, C., Spallotta, F., & Gaetano, C. (2023). Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells. STAR Protocols, 4(2), 102328.

- Poirot, M., de Medina, P., & Silvente-Poirot, S. (2010). Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles. Chemistry and Physics of Lipids, 163(6), 566-571.

- Shefer, S., Hauser, S., & Mosbach, E. H. (1966). Studies on the Biosynthesis of 5α-Cholestan-3β-ol. I. Cholestenone 5α-Reductase of Rat Liver. Journal of Biological Chemistry, 241(4), 946–952.

- Watabe, T., & Sawahata, T. (1979). Biotransformation of cholesterol to cholestane-3beta,5alpha,6beta-triol via cholesterol alpha-epoxide (5alpha,6alpha-epoxycholestan-3beta-ol) in bovine adrenal cortex. The Journal of biological chemistry, 254(10), 3854–3860.

- Zhang, T., Li, Y., Liu, H., Xu, S., & Wang, K. (2004).

- de Medina, P., Paillasse, M. R., Segala, G., Poirot, M., & Silvente-Poirot, S. (2010). The cholesterol-5,6-epoxide hydrolase: a metabolic checkpoint in several diseases. Current drug metabolism, 11(7), 615–626.

-

PubChem. (n.d.). 3beta,5alpha,6beta-Trihydroxycholestane. Retrieved from [Link]

- Soulet, S., Dalenc, F., Vaissiere, A., Pipy, B., Faye, J. C., & Poirot, M. (2014). One step synthesis of 6-oxo-cholestan-3β,5α-diol.

- Yuan, H., Hansen, K. B., Vance, K. M., Ogden, K. K., & Traynelis, S. F. (2015). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. In Methods in Molecular Biology (pp. 187-202). Humana Press.

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

-

OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

-

Axol Bioscience. (n.d.). patch-clamp-protocol-final.pdf. Retrieved from [Link]

- Springer Nature. (2016). Isolation and Culture of Aortic Smooth Muscle Cells and In Vitro Calcification Assay. In Methods in Molecular Biology.

-

Wikipedia. (2023). Cholesterol-5,6-oxide hydrolase. Retrieved from [Link]

-

Creative Bioarray. (n.d.). TUNEL Apoptosis Assay (Fluorescent). Retrieved from [Link]

-

ModelSEED. (n.d.). Compound: cpd14716 (Cholesterol-5alpha,6alpha-epoxide, 4). Retrieved from [Link]

- Hu, H., Zhou, Y., Leng, T., Liu, A., Wang, Y., You, X., ... & Yan, G. (2014). The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant. Journal of Neuroscience, 34(34), 11417-11427.

-

OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

- Chen, J., He, Y., Zhao, M., Liu, Z., Su, Z., Li, C., ... & Zhang, W. (2024). Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis. Frontiers in Pharmacology, 15, 1356865.

- Hergueta-Redondo, M., Sarrió, D., Molina-Crespo, A., Megías-Roda, E., Cedrés, L., Nistal-Villán, E., ... & Moreno-Bueno, G. (2023). Distinct GSDMB protein isoforms and protease cleavage processes differentially control pyroptotic cell death and mitochondrial damage in cancer cells.

- Poirot, M., de Medina, P., & Silvente-Poirot, S. (2010). Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles. Chemistry and physics of lipids, 163(6), 566–571.

- Meyer, T., & Chadee, K. (1982). 5 alpha,6 alpha-Epoxy-cholestan-3 Beta-Ol (Cholesterol Alpha-Oxide): A Specific Substrate for Rat Liver Glutathione Transferase B. FEBS letters, 150(2), 499–502.

-

ModelSEED. (n.d.). Compound: cpd14716 (Cholesterol-5alpha,6alpha-epoxide, 4). Retrieved from [Link]

-

Wikipedia. (2023). Cholesterol-5,6-oxide hydrolase. Retrieved from [Link]

Sources

- 1. 3beta,5alpha,6beta-Trihydroxycholestane | C27H48O3 | CID 91498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Cholestan-3β,5α,6β-triol | CymitQuimica [cymitquimica.com]

- 4. prepchem.com [prepchem.com]

- 5. One step synthesis of 6-oxo-cholestan-3β,5α-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cholesterol-5,6-oxide hydrolase - Wikipedia [en.wikipedia.org]

- 8. jneurosci.org [jneurosci.org]

- 9. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. origene.com [origene.com]

- 13. Calcification of Vascular Smooth Muscle Cells and Imaging of Aortic Calcification and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Role of Cholestane-3β,5α,6β-triol in Cellular Processes

Abstract

Cholestane-3β,5α,6β-triol (CT), a prominent oxysterol derived from cholesterol autoxidation, has emerged from a mere metabolic byproduct to a pivotal signaling molecule with profound implications in cellular homeostasis and pathology. Once primarily recognized for its role as an apoptosis inducer, recent investigations have unveiled a far more complex and multifaceted biological profile. This guide synthesizes current research to provide an in-depth understanding of CT's mechanisms of action, focusing on its dual role in promoting inflammatory cell death and conferring neuroprotection. We will dissect its function in key signaling pathways, its impact on cellular processes ranging from proliferation to programmed cell death, and its emerging significance as both a disease biomarker and a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the intricate biology of this oxysterol.

Introduction: The Oxysterol Cholestane-3β,5α,6β-triol (CT)

Oxysterols, the oxidized derivatives of cholesterol, are critical lipid molecules that participate in a vast array of physiological and pathophysiological processes. Among the most abundant and biologically active of these is cholestane-3β,5α,6β-triol.[1][2] CT is formed either through non-enzymatic autoxidation of cholesterol or via enzymatic hydration of the intermediate 5,6-epoxycholesterols by cholesterol epoxide hydrolase.[3] Its accumulation has been documented in various pathological conditions, including atherosclerotic plaques, neurodegenerative diseases, and tumor tissues, highlighting its active involvement in disease progression.[3][4][5]

While historically characterized by its cytotoxic effects and ability to induce apoptosis, the scientific narrative surrounding CT is evolving. Groundbreaking studies now identify it as a potent modulator of programmed cell death pathways beyond apoptosis, most notably pyroptosis, and as an endogenous neuroprotectant. This guide provides a comprehensive exploration of these seemingly paradoxical roles, grounded in mechanistic evidence and robust experimental validation.

Core Cellular Mechanisms and Signaling Pathways

CT exerts its influence by modulating a sophisticated network of intracellular signaling cascades. Its effects are not monolithic but are highly context-dependent, varying with cell type and the surrounding microenvironment.

Induction of Programmed Cell Death: Beyond Apoptosis

A significant body of research has established CT as a cytotoxic agent against various cell types, particularly cancer cells.[6][7] While initially attributed to apoptosis, recent findings demonstrate a more intricate mechanism involving multiple forms of programmed cell death.

Pyroptosis: A Fiery Death Mediated by Gasdermin E

The most significant recent advance in understanding CT's cytotoxicity is the discovery of its ability to induce pyroptosis, a highly inflammatory form of programmed cell death.[4][5] Unlike the immunologically silent process of apoptosis, pyroptosis involves cell lysis and the release of pro-inflammatory cellular contents.

Our research indicates that CT's cytotoxic effects in several cancer cell models are predominantly driven by the cleavage and activation of Gasdermin E (GSDME), a member of the pore-forming gasdermin protein family.[4][8] The execution pathway is initiated by the activation of Caspase-3, which then cleaves GSDME. The resulting N-terminal fragment of GSDME translocates to the plasma membrane, where it oligomerizes to form large pores, leading to cell swelling and eventual lytic death.[4][5] This discovery mechanistically links CT's cytotoxic activity directly to its pro-inflammatory effects.

Caption: CT-induced GSDME-mediated pyroptosis pathway.

Endoplasmic Reticulum (ER) Stress and Autophagy

CT is also a potent inducer of ER stress.[6] RNA-sequencing analyses of CT-treated cells reveal significant upregulation of genes involved in the unfolded protein response (UPR).[6][7] This ER stress is often coupled with an increase in reactive oxygen species (ROS), which can damage cellular components and trigger cell death pathways.[6][9] Furthermore, CT enhances autophagy flux in certain cell lines. While autophagy is typically a survival mechanism, under conditions of severe and sustained stress as induced by CT, it can paradoxically accelerate cell death.[6]

Neuroprotection: A Counterintuitive Role

In stark contrast to its cytotoxic effects in peripheral tissues, CT functions as an endogenous neuroprotectant within the central nervous system (CNS).[10][11] This dual functionality underscores the cell- and tissue-specific nature of its biological activity.

Negative Modulation of NMDA Receptors

Overstimulation of N-methyl-D-aspartate (NMDA) receptors is a primary driver of neuronal death in ischemic events like stroke.[10][11] CT has been shown to protect cultured neurons from glutamate-induced neurotoxicity.[10] Mechanistically, it acts as a negative modulator of NMDA receptors, reducing the cytotoxic influx of calcium ([Ca2+]) that follows excitotoxic insults.[10][11][12] Studies have demonstrated that CT can directly displace NMDA receptor channel blockers like MK-801, suggesting a direct interaction that underlies its neuroprotective properties.[10]

Inhibition of Acid-Sensing Ion Channels (ASICs)

Tissue acidosis is a hallmark of cerebral ischemia and contributes significantly to neuronal injury. Acid-sensing ion channels (ASICs), particularly the ASIC1a subtype, are key mediators of this acid-induced damage. Recent work has identified CT as a novel inhibitor of ASICs.[13] It effectively blocks homomeric ASIC1a and heteromeric ASIC1a-containing channels, thereby alleviating acidosis-mediated neuronal injury. This ASIC inhibition provides a complementary mechanism for its neuroprotective effects observed in in vivo models of ischemic brain injury.[13]

Anti-Cancer Activity: Targeting Proliferation and Metastasis

CT's cytotoxicity is particularly pronounced in cancer cells, making it a molecule of significant interest for oncological drug development.

Inhibition of the PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a central signaling node that promotes cell proliferation, survival, and growth. It is frequently hyperactivated in many cancers. In human prostate cancer cells, CT treatment leads to a marked reduction in the expression of Akt1 and its phosphorylated, active forms (phospho-Akt Ser473 and Thr308).[1] This suppression of Akt signaling contributes to G1 cell cycle arrest and a decrease in the expression of downstream targets like c-Myc and Skp2, ultimately leading to an accumulation of the cell cycle inhibitor p27Kip.[1][2]

Caption: Inhibition of the PI3K/Akt pathway by CT.

Suppression of Migration and Invasion

Metastasis is the primary cause of cancer-related mortality. CT has been shown to suppress the migration and invasion of prostate cancer cells.[1][2] It modulates the expression of key proteins involved in the epithelial-mesenchymal transition (EMT), a critical process for metastasis. Specifically, CT treatment increases the expression of the epithelial marker E-cadherin while decreasing levels of mesenchymal markers like N-cadherin and vimentin.[1][2]

Summary of Biological Effects

The diverse roles of Cholestane-3β,5α,6β-triol are summarized in the table below, highlighting its impact on various cellular models and disease states.

| Biological Process | Key Mechanism(s) | Cellular/Disease Context | References |

| Inflammatory Cell Death | Caspase-3/GSDME-mediated pyroptosis | Cancer (e.g., A549 lung cancer) | [4][5][8] |

| Cytotoxicity | ER Stress, ROS production, Autophagy | Various cancer cell lines | [6][7][9] |

| Anti-Proliferation | G1 cell cycle arrest via PI3K/Akt inhibition | Prostate Cancer (LNCaP, DU-145, PC-3) | [1][2] |

| Anti-Metastasis | Inhibition of Epithelial-Mesenchymal Transition (EMT) | Prostate Cancer | [1][2] |

| Neuroprotection | Negative modulation of NMDA receptors | Ischemic Brain & Spinal Cord Injury | [10][11][12] |

| Neuroprotection | Inhibition of Acid-Sensing Ion Channels (ASICs) | Acidosis-mediated Ischemic Injury | [13] |

| Disease Biomarker | Accumulation in plasma | Niemann-Pick Type C, LAL Deficiency, CTX | [14][15] |

Key Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the study of CT's biological functions relies on a set of robust, self-validating experimental protocols.

Protocol: Assessment of CT-Induced Pyroptosis via Flow Cytometry

This protocol quantifies the lytic cell death characteristic of pyroptosis using Annexin V and Propidium Iodide (PI) co-staining.

Principle: Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells but enters cells with compromised membrane integrity (late apoptotic, necrotic, or pyroptotic cells). A significant increase in the Annexin V+/PI+ population is indicative of lytic cell death.

Step-by-Step Methodology:

-

Cell Culture: Plate A549 cells in a 6-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of CT (e.g., 0, 10, 15, 20 µM) dissolved in DMSO (ensure final DMSO concentration is <0.1%) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells, combine them with the supernatant containing floating cells, and centrifuge at 500 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with 1 mL of cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI at 488 nm and measure emission at >670 nm.

-

Gating Strategy: Gate on the main cell population to exclude debris. Quantify the percentage of cells in each quadrant: Q1 (Annexin V-/PI+; necrotic/pyroptotic), Q2 (Annexin V+/PI+; late apoptotic/pyroptotic), Q3 (Annexin V-/PI-; live), Q4 (Annexin V+/PI-; early apoptotic). A significant increase in the PI-positive populations (Q1+Q2) confirms lytic cell death.[4]

Caption: Experimental workflow for assessing CT-induced cell death.

Protocol: Western Blot for GSDME Cleavage

Principle: This protocol detects the cleavage of full-length GSDME into its active N-terminal fragment, a definitive marker of GSDME-mediated pyroptosis.

Step-by-Step Methodology:

-

Protein Extraction: Following CT treatment as described above, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for GSDME (which recognizes both the full-length ~55 kDa protein and the cleaved N-terminal fragment ~30 kDa). Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A decrease in the full-length GSDME band and the appearance of the cleaved GSDME band in CT-treated samples confirms activation.[4]

Conclusion and Future Directions

Cholestane-3β,5α,6β-triol is a pleiotropic signaling molecule whose biological significance is continually expanding. The characterization of its role in inducing GSDME-mediated pyroptosis has provided a crucial link between cholesterol metabolism, cell death, and inflammation. Concurrently, its function as an endogenous neuroprotectant opens new avenues for therapeutic intervention in CNS disorders.

For drug development professionals, CT presents a compelling scaffold. Its anti-proliferative and anti-metastatic properties in cancer, coupled with its ability to induce an inflammatory form of cell death, suggest potential for combination therapies aimed at overcoming tumor resistance and stimulating an anti-tumor immune response. Conversely, harnessing its neuroprotective activities could lead to novel treatments for ischemic stroke and other excitotoxic conditions.

Future research should focus on identifying the specific upstream receptors or sensors that initiate CT-dependent signaling cascades in different cell types. Elucidating why it triggers cell death in cancer cells but provides protection in neurons is paramount. A deeper understanding of its metabolism and tissue-specific distribution will be critical for translating the potent biology of this oxysterol into safe and effective clinical applications.

References

-

Chen, J., He, Y., Zhao, M., Liu, Z., Su, Z., Li, C., Yang, C., Zhang, J., Mao, S., Han, H., Cai, Z., & Zhang, W. (2024). Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis. Frontiers in Pharmacology, 15, 1369584. [Link][4][5][8]

-

Chen, J., He, Y., Zhao, M., Liu, Z., Su, Z., Li, C., Yang, C., Zhang, J., Mao, S., Han, H., Cai, Z., & Zhang, W. (2024). Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis. National Institutes of Health. [Link]

-

Chen, J., Su, Z., Liu, Z., Yang, C., Li, C., He, Y., Zhao, M., Zhang, J., Mao, S., Han, H., Cai, Z., & Zhang, W. (2024). Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation. Marine Drugs, 22(4), 174. [Link][6][7]

-

Hu, H., Zhou, Y., Leng, T., Liu, A., Wang, Y., You, X., Chen, J., Tang, L., Chen, W., Qiu, P., Yin, W., Huang, Y., Zhang, J., Wang, L., Sang, H., & Yan, G. (2014). The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant. The Journal of Neuroscience, 34(34), 11426-11438. [Link][10][12]

-

Wang, Y., Chen, W., You, X., Zhou, Y., Hu, H., Wang, L., Sang, H., & Yan, G. (2024). Cholestane-3β,5α,6β-Triol Inhibits Acid-Sensing Ion Channels and Reduces Acidosis-Mediated Ischemic Brain Injury. Stroke, 55(6), 1660-1671. [Link][13]

-

Lin, C. Y., Huo, C., Kuo, L. K., Hiipakka, R. A., Jones, R. B., Lin, H. P., Hung, Y., Su, L. C., Tseng, J. C., Kuo, Y. Y., Wang, Y. L., Fukui, Y., Kao, Y. H., Kokontis, J. M., Yeh, C. C., Chen, L., Yang, S. D., Fu, H. H., Chen, Y. W., Tsai, K. K., Chang, J. Y., & Chuu, C. P. (2013). Cholestane-3β, 5α, 6β-triol Suppresses Proliferation, Migration, and Invasion of Human Prostate Cancer Cells. PLoS ONE, 8(6), e65734. [Link][1][2]

-

Chen, J., et al. (2024). Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis. ResearchGate. [Link]

-

Lin, C. Y., et al. (2013). Cholestane-3β, 5α, 6β-triol Suppresses Proliferation, Migration, and Invasion of Human Prostate Cancer Cells. ResearchGate. [Link]

-

Vejsadová, S., et al. (2020). Oxysterol-Induced Inflammation in Human Diseases: Strategies for Treatment with Natural Compounds and Synthetic Molecules. MDPI. [Link][3]

-

Hu, H., et al. (2014). The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant. PubMed Central. [Link][11]

-

Pajares, S., et al. (2016). Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. Journal of Lipid Research, 57(6), 1028-1037. [Link][15]

-

Liu, W. H., et al. (2009). Cholestane-3beta,5alpha,6beta-triol-induced reactive oxygen species production promotes mitochondrial dysfunction in isolated mice liver mitochondria. Chemico-Biological Interactions, 179(2-3), 81-87. [Link][9]

Sources

- 1. Cholestane-3β, 5α, 6β-triol Suppresses Proliferation, Migration, and Invasion of Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholestane-3β, 5α, 6β-triol Suppresses Proliferation, Migration, and Invasion of Human Prostate Cancer Cells | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis [frontiersin.org]

- 6. Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Cholestane-3beta,5alpha,6beta-triol-induced reactive oxygen species production promotes mitochondrial dysfunction in isolated mice liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The major cholesterol metabolite cholestane-3β,5α,6β-triol functions as an endogenous neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. Cholestane-3β,5α,6β-Triol Inhibits Acid-Sensing Ion Channels and Reduces Acidosis-Mediated Ischemic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CHOLESTANE-3β,5α,6β-TRIOL | 1253-84-5 [chemicalbook.com]

- 15. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemistry of 3β,5α,6β-Trihydroxycholestane: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 3β,5α,6β-trihydroxycholestane, a significant oxysterol derived from cholesterol. The document delves into the critical aspects of its three-dimensional structure, which dictates its biological activity. A detailed, field-proven protocol for its stereoselective synthesis from cholesterol is presented, emphasizing the causality behind experimental choices. Furthermore, this guide outlines the analytical techniques for its thorough characterization, supported by spectroscopic data. The biological relevance of this triol, particularly its dual role in neuroprotection and vascular calcification, is discussed in the context of its mechanism of action, providing valuable insights for drug discovery and development.

Introduction: The Significance of Cholestane Derivatives

Cholestane and its derivatives are a class of steroids that play crucial roles in various biological processes.[1] As metabolites of cholesterol, these molecules are not merely intermediates in catabolic pathways but are increasingly recognized as signaling molecules with diverse physiological and pathological effects.[2] Their rigid tetracyclic core structure, with subtle variations in stereochemistry and functional group substitution, can lead to vastly different biological outcomes. This makes them a fascinating and challenging area of study for medicinal chemists and drug development professionals.[3] The precise spatial arrangement of substituents, particularly hydroxyl groups, on the cholestane scaffold is paramount in determining their interaction with biological targets such as enzymes and receptors. This guide focuses on a specific trihydroxylated cholestane derivative, 3β,5α,6β-trihydroxycholestane, exploring its stereochemical intricacies and the profound implications for its synthesis and biological function.

Structural Elucidation and Stereochemistry

The unambiguous determination of the stereochemistry of 3β,5α,6β-trihydroxycholestane is fundamental to understanding its properties. The nomenclature itself defines the specific spatial orientation of the three hydroxyl groups and the fusion of the A and B rings of the steroid nucleus.

-

3β-hydroxy: The hydroxyl group at the C-3 position is in the beta orientation, meaning it projects "upwards" from the plane of the steroid ring system.

-

5α-hydroxy: The hydroxyl group at the C-5 position is in the alpha orientation, projecting "downwards." This also dictates that the fusion between the A and B rings is trans.

-

6β-hydroxy: The hydroxyl group at the C-6 position is in the beta orientation, projecting "upwards."

This specific stereochemical arrangement results in a unique three-dimensional conformation that influences its solubility, crystallinity, and, most importantly, its biological activity.

Conformational Analysis

The cholestane skeleton is a rigid structure, with the cyclohexane rings (A, B, and C) adopting stable chair conformations.[4] The fusion of the A and B rings in a trans configuration in the 5α series results in a relatively flat, extended molecular geometry.[5] The 3β-hydroxyl group occupies an equatorial position in the chair conformation of the A ring, which is thermodynamically more stable than the axial position. The 5α- and 6β-hydroxyl groups are both axial with respect to the B ring, creating a cis-diol relationship between the 5α-hydroxyl and the 6β-hydroxyl group. This spatial arrangement is critical for its interaction with biological targets.

Diagram: Stereochemistry of 3β,5α,6β-Trihydroxycholestane

Caption: Synthetic workflow for 3β,5α,6β-Trihydroxycholestane.

Experimental Protocol: Epoxidation of Cholesterol

-

Dissolution: Dissolve cholesterol (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask. [6]2. Reagent Addition: Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cholesterol solution at room temperature with constant stirring. [7]3. Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system. The disappearance of the cholesterol spot and the appearance of a new, more polar spot indicates the formation of the epoxide. [8]4. Work-up: Upon completion, quench the excess m-CPBA by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. [7]5. Purification: The crude 5α,6α-epoxycholestan-3β-ol can be purified by column chromatography on silica gel or alumina. [6]

Step 2: Acid-Catalyzed Hydrolysis of 5α,6α-Epoxycholestan-3β-ol

The opening of the epoxide ring is achieved by acid catalysis in the presence of water. This reaction proceeds via a trans-diaxial opening mechanism, which is a classic example of the Fürst-Plattner rule.

Causality of Regio- and Stereoselectivity: The protonation of the epoxide oxygen makes it a better leaving group. The subsequent nucleophilic attack by water occurs at the C-6 position from the β-face, leading to the formation of the 6β-hydroxyl group. [9]This backside attack results in the inversion of configuration at C-6 and the formation of the trans-diaxial 5α,6β-diol.

Experimental Protocol: Hydrolysis of the Epoxide

-

Dissolution: Dissolve the purified 5α,6α-epoxycholestan-3β-ol in a mixture of acetone and water. [8]2. Acidification: Add a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid, to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the epoxide is consumed (monitored by TLC).

-

Neutralization and Extraction: Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude 3β,5α,6β-trihydroxycholestane can be further purified by recrystallization from a suitable solvent system (e.g., acetone-water or methanol). [8] Table 1: Summary of Synthetic Reaction Parameters

| Step | Reactants | Reagents | Solvent | Temperature | Reaction Time | Purification Method |

| 1. Epoxidation | Cholesterol | m-CPBA | Dichloromethane | Room Temperature | 1-2 hours | Column Chromatography |

| 2. Hydrolysis | 5α,6α-Epoxycholestan-3β-ol | H₂SO₄ (cat.) | Acetone/Water | Room Temperature | 2-4 hours | Recrystallization |

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous characterization of 3β,5α,6β-trihydroxycholestane and to confirm its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of steroidal compounds. The chemical shifts and coupling constants of specific protons and carbons provide detailed information about the stereochemistry.

-

¹H NMR: The signals for the protons attached to the carbons bearing the hydroxyl groups (C-3, C-6) are of particular diagnostic value. The axial or equatorial orientation of these protons can be determined from their coupling constants with neighboring protons.

-

¹³C NMR: The chemical shifts of the carbons in the steroid nucleus are sensitive to the stereochemistry of the substituents. The signals for C-3, C-5, and C-6 are significantly shifted upon hydroxylation.

Table 2: Key Spectroscopic Data for 3β,5α,6β-Trihydroxycholestane

| Technique | Key Observations |

| ¹H NMR (CDCl₃) | δ ~3.6-4.0 ppm (multiplet, H-3α), δ ~3.8-4.2 ppm (multiplet, H-6α) |

| ¹³C NMR (CDCl₃) | δ ~70-75 ppm (C-3), δ ~75-80 ppm (C-5), δ ~70-75 ppm (C-6) |

| FTIR (KBr) | Broad absorption band at ~3400 cm⁻¹ (O-H stretching of hydroxyl groups), ~2900 cm⁻¹ (C-H stretching) |

| Mass Spec. (EI) | M⁺ at m/z 420, characteristic fragmentation pattern involving loss of water molecules. [10] |

(Note: Exact chemical shifts may vary slightly depending on the solvent and instrument used.)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The most prominent feature in the FTIR spectrum of 3β,5α,6β-trihydroxycholestane is a broad and strong absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. [7]The presence of intermolecular hydrogen bonding contributes to the broadening of this peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mass spectrometry, 3β,5α,6β-trihydroxycholestane will show a molecular ion peak (M⁺) at m/z 420. The fragmentation pattern is often characterized by the sequential loss of water molecules from the triol moiety. [10]

Biological Significance and Drug Development Implications

3β,5α,6β-Trihydroxycholestane is not an inert metabolite; it exhibits significant biological activities that are of great interest to drug development professionals. Its effects are often context-dependent and can be either beneficial or detrimental.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 3β,5α,6β-trihydroxycholestane. It has been shown to protect neurons from excitotoxicity, a key mechanism of neuronal damage in ischemic stroke and other neurodegenerative diseases. [10] Mechanism of Action: The neuroprotective effect is primarily mediated through the negative modulation of N-methyl-D-aspartate (NMDA) receptors. [10]Overstimulation of NMDA receptors leads to an excessive influx of calcium ions, triggering a cascade of events that result in neuronal cell death. 3β,5α,6β-Trihydroxycholestane can attenuate this calcium influx, thereby protecting the neurons. More recently, it has also been identified as an inhibitor of acid-sensing ion channels (ASICs), which are implicated in acidosis-mediated ischemic brain injury. [9] Diagram: Neuroprotective Mechanism

Caption: Simplified pathway of neuroprotection by 3β,5α,6β-Trihydroxycholestane.

Role in Vascular Calcification